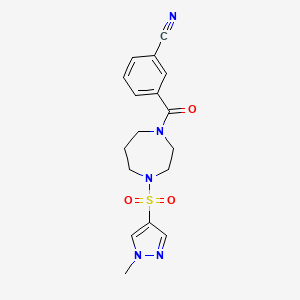

3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile

Description

The compound 3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile features a 1,4-diazepane core substituted with a sulfonyl-linked pyrazole moiety and a benzonitrile group.

- Condensation reactions involving α,β-unsaturated ketones and cyano reagents (e.g., malononitrile) .

- Sulfonylation of pyrazole precursors followed by coupling to the diazepane-carbonyl backbone .

Potential Applications:

Properties

IUPAC Name |

3-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-20-13-16(12-19-20)26(24,25)22-7-3-6-21(8-9-22)17(23)15-5-2-4-14(10-15)11-18/h2,4-5,10,12-13H,3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIADRCOCHOKCJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

Diazepane Ring Formation: The diazepane ring is formed by reacting a suitable diamine with a carbonyl compound, often under reductive amination conditions.

Coupling with Benzonitrile: Finally, the diazepane derivative is coupled with a benzonitrile derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The sulfonyl group can be substituted with various nucleophiles, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: N-oxides of the pyrazole ring.

Reduction: Primary amines from the nitrile group.

Substitution: Various sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with sulfonyl or nitrile groups.

Medicine

Medically, this compound has potential as a drug candidate due to its ability to interact with various biological targets. It may exhibit activity against certain diseases by modulating specific biochemical pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the pyrazole and diazepane rings.

Mechanism of Action

The mechanism by which 3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the nitrile group can participate in hydrogen bonding or act as an electrophile in biochemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

The compound is compared below with three structural analogs from the literature (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Key Insights:

Core Structure Flexibility :

- The 1,4-diazepane core in the target compound offers greater flexibility compared to the rigid pyrazole (4a) or hexahydrodiazepine () systems. This flexibility may enhance binding interactions in biological systems or improve solubility in OLED matrices .

Substituent Effects: Sulfonylpyrazole vs. Furyl/Amino Groups: The sulfonylpyrazole group in the target compound likely improves thermal stability and electron-withdrawing capacity compared to the furyl and amino groups in Compound 4a, which prioritize hydrogen bonding for antimicrobial activity . Benzonitrile vs.

Application-Driven Design: Antimicrobial activity in pyrazole derivatives (e.g., 4a) correlates with electron-deficient aromatic systems, suggesting the target’s benzonitrile group could enhance this property . In OLEDs, benzonitrile’s electron-withdrawing nature aligns with TADF material requirements, though the absence of extended π-conjugation (cf. phenoxazine-carbazole) may limit performance .

Research Findings and Limitations

Hypothetical Property Analysis

- Thermal Stability : The sulfonylpyrazole group may increase thermal stability (cf. diphenylpropyl in ’s compound), critical for OLED durability .

- Solubility : The benzonitrile group could reduce lipophilicity compared to diphenylpropyl derivatives, aiding formulation in aqueous antimicrobial applications .

Biological Activity

3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile, also referred to as compound CORT-125134, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a diazepane moiety and a pyrazole derivative, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃S |

| Molecular Weight | 334.39 g/mol |

| Boiling Point | Predicted: 715.8 °C |

| Density | Predicted: 1.54 g/cm³ |

| Form | Solid |

| Color | White to off-white |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Glucocorticoid Receptors (GR) : CORT-125134 acts as a non-selective antagonist of glucocorticoid receptors, which play a crucial role in the regulation of inflammation and immune responses. This mechanism is particularly relevant in conditions like Cushing's syndrome where glucocorticoid signaling is dysregulated .

- Antiproliferative Activity : Research indicates that compounds with similar structural features exhibit antiproliferative effects against various cancer cell lines. For example, a related study found that pyrazole derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Antiproliferative Studies

In studies evaluating the antiproliferative activity of related pyrazole compounds, significant findings were reported:

- A series of pyrazole derivatives were tested against human cancer cell lines (e.g., SGC-7901, A549). Results indicated moderate to potent activity with specific compounds demonstrating IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the pyrazole ring and the introduction of sulfonyl groups significantly enhance biological activity. For instance, the presence of a trimethoxyphenyl moiety at specific positions on the pyrazole skeleton was associated with increased potency against cancer cell lines .

Case Study 1: Cancer Cell Lines

A study involving the evaluation of various pyrazole derivatives showed that specific modifications led to enhanced antiproliferative effects. The compound 7k was highlighted as particularly potent, inhibiting tubulin polymerization effectively and demonstrating potential as an anticancer agent .

Case Study 2: Glucocorticoid Antagonism

CORT-125134's role as a glucocorticoid receptor antagonist was explored in models simulating Cushing's syndrome. The compound exhibited significant efficacy in reducing hypercortisolemia and associated symptoms in preclinical studies, suggesting its therapeutic potential in managing glucocorticoid-related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.